molecular formula C15H15Pr B079917 Tris(cyclopentadienyl)praseodymium CAS No. 11077-59-1

Tris(cyclopentadienyl)praseodymium

Cat. No.: B079917
CAS No.: 11077-59-1
M. Wt: 336.19 g/mol
InChI Key: YFBJZFPKCQMKSJ-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)praseodymium, with the chemical formula Pr(C5H5)3, is an organometallic compound that features praseodymium in a +3 oxidation state coordinated to three cyclopentadienyl ligands. This compound is known for its stability and unique magnetic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)praseodymium can be synthesized through the reaction of praseodymium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{PrCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Pr(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ] The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)praseodymium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(cyclopentadienyl)praseodymium has several applications in scientific research:

Mechanism of Action

The mechanism of action of tris(cyclopentadienyl)praseodymium involves its ability to form stable complexes with various ligands. The cyclopentadienyl ligands provide a stable environment for the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s magnetic properties are attributed to the unpaired electrons in the praseodymium ion, which interact with external magnetic fields .

Comparison with Similar Compounds

Uniqueness: Tris(cyclopentadienyl)praseodymium is unique due to its specific magnetic properties and stability. Compared to other lanthanide cyclopentadienyl complexes, it offers distinct advantages in terms of thermal stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

cyclopenta-1,3-diene;praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYOYODNXUAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11077-59-1
Record name Tris(η5-2,4-cyclopentadien-1-yl)praseodymium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11077-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-2,4-cyclopentadien-1-yl)praseodymium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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